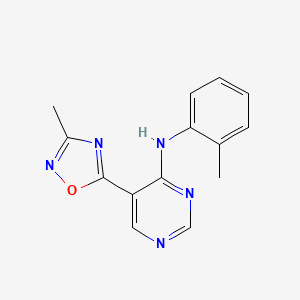

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine

CAS No.: 2034509-94-7

Cat. No.: VC4333202

Molecular Formula: C14H13N5O

Molecular Weight: 267.292

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034509-94-7 |

|---|---|

| Molecular Formula | C14H13N5O |

| Molecular Weight | 267.292 |

| IUPAC Name | 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C14H13N5O/c1-9-5-3-4-6-12(9)18-13-11(7-15-8-16-13)14-17-10(2)19-20-14/h3-8H,1-2H3,(H,15,16,18) |

| Standard InChI Key | CFALOUGFSYHTBZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC2=NC=NC=C2C3=NC(=NO3)C |

Introduction

The compound 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine is a heterocyclic organic molecule incorporating pyrimidine and oxadiazole moieties. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This review provides a detailed analysis of its synthesis, structural properties, potential applications, and biological significance.

Synthesis Pathways

The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine typically involves:

-

Formation of the Oxadiazole Ring:

-

Cyclization of hydrazides with carboxylic acids or their derivatives under acidic or dehydrating conditions.

-

Methylation at the 3-position using methyl iodide or dimethyl sulfate.

-

-

Pyrimidine Derivative Synthesis:

-

Condensation reactions involving amidines or guanidines with β-dicarbonyl compounds.

-

Functionalization with an arylamine group (e.g., 2-methylphenylamine).

-

-

Final Coupling Step:

-

Coupling of the oxadiazole derivative with a pyrimidine intermediate through nucleophilic substitution or amidation.

-

Analytical Characterization

The compound can be characterized using advanced spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H) and Carbon (C) NMR confirm the chemical shifts corresponding to aromatic and methyl groups.

-

-

Infrared (IR) Spectroscopy:

-

Key peaks include C=N stretching (~1600 cm) and C-H stretching (~3000 cm).

-

-

Mass Spectrometry (MS):

-

Molecular ion peak confirms the molecular weight.

-

-

X-ray Crystallography (if available):

-

Provides detailed three-dimensional structural information.

-

Applications in Medicinal Chemistry

The dual presence of pyrimidine and oxadiazole scaffolds makes this compound a promising candidate for:

-

Drug Development:

-

Potential applications as kinase inhibitors or antimicrobial agents.

-

Optimization through structure–activity relationship (SAR) studies.

-

-

Molecular Docking Studies:

-

Computational simulations can predict binding affinity to biological targets.

-

-

Pharmacokinetics Optimization:

-

Lipinski's Rule of Five compliance suggests favorable drug-like properties.

-

Challenges and Future Directions

Despite its potential, challenges remain in the development of this compound:

-

Lack of extensive biological testing data for specific targets.

-

Limited information on toxicity and metabolic stability.

Future research should focus on:

-

High-throughput screening for biological activity.

-

Structural modifications to enhance potency and selectivity.

-

Detailed ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume